molecular formula C7H3Cl2NO3 B1598341 2,4-Dichloro-5-nitrobenzaldehyde CAS No. 53581-87-6

2,4-Dichloro-5-nitrobenzaldehyde

Cat. No.: B1598341
CAS No.: 53581-87-6
M. Wt: 220.01 g/mol
InChI Key: ZFEFNOHHULUFFM-UHFFFAOYSA-N
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Description

Structural Classification and Significance within Aromatic Aldehydes

Aromatic aldehydes are organic compounds where an aldehyde functional group (-CHO) is directly attached to an aromatic ring. fiveable.me This structural feature defines their chemical behavior, which is a blend of the properties of both aldehydes and aromatic systems. fiveable.me The carbonyl group (C=O) in conjunction with the aromatic ring gives rise to unique reactivity. numberanalytics.com

2,4-Dichloro-5-nitrobenzaldehyde is classified as a substituted aromatic aldehyde. The benzene (B151609) ring is adorned with three substituents: two chlorine atoms at positions 2 and 4, and a nitro group (-NO2) at position 5, relative to the aldehyde group at position 1. The presence of these electron-withdrawing groups (the halogens and the nitro group) significantly influences the electron density distribution within the aromatic ring and on the aldehyde carbon. chemicalnote.comwiserpub.com This electron deficiency makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). fiveable.me

The significance of such compounds lies in their versatility as building blocks. The aldehyde group can undergo a variety of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form larger molecules. chemicalnote.comresearchgate.net Simultaneously, the halogen and nitro substituents on the aromatic ring can be targeted in various substitution and reduction reactions, allowing for the synthesis of a diverse range of derivatives.

Historical Context of Related Substituted Benzaldehydes in Organic Synthesis

The study of substituted benzaldehydes has a rich history, dating back to the 19th century with the isolation and synthesis of benzaldehyde itself. wikipedia.orgbritannica.com Early work by chemists like Friedrich Wöhler and Justus von Liebig on benzaldehyde laid the groundwork for understanding the reactivity of aromatic aldehydes. wikipedia.org

Over the years, the focus expanded to include substituted derivatives, driven by the need for new materials and therapeutic agents. The development of synthetic methods for introducing various functional groups onto the benzaldehyde scaffold has been a continuous area of research. For instance, nitration of benzaldehyde to produce nitrobenzaldehydes has been a well-established process, often utilizing a mixture of nitric and sulfuric acids. sarchemlabs.com Similarly, methods for halogenating benzaldehydes have been developed to access chloro- and bromo-substituted derivatives. google.com

The synthesis of polysubstituted benzaldehydes, such as this compound, represents a more advanced stage in this historical progression. The preparation of such molecules often requires multi-step synthetic sequences, carefully controlling the regioselectivity of each substitution reaction. For example, the synthesis might involve the nitration of a dichlorobenzene derivative followed by formylation, or the chlorination and nitration of a benzaldehyde precursor. chemicalbook.com These historical developments in synthetic methodology have paved the way for the availability of a vast array of substituted benzaldehydes, which are now crucial starting materials in numerous industrial and academic research settings. kpfu.ruorganic-chemistry.org

Overview of Research Trajectories for Electron-Deficient Aromatic Systems

Electron-deficient aromatic systems, such as this compound, are a major focus of contemporary chemical research due to their unique reactivity and potential applications in materials science and medicinal chemistry. The presence of electron-withdrawing groups depletes the electron density of the aromatic π-system, leading to distinct chemical properties compared to electron-rich aromatics. rsc.org

Current research trajectories in this area can be broadly categorized as follows:

Development of Novel Synthetic Methodologies: There is ongoing research into more efficient and sustainable methods for the synthesis of electron-deficient aromatics. This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. kpfu.ruacs.org

Nucleophilic Aromatic Substitution (SNAAr) Reactions: Electron-deficient aromatic rings are particularly susceptible to nucleophilic attack. Researchers are exploring a wide range of nucleophiles to displace leaving groups (like halogens) on these rings, leading to the formation of new C-C, C-N, C-O, and C-S bonds. This is a powerful tool for building molecular complexity.

Applications in Materials Science: The unique electronic properties of these systems make them attractive for applications in organic electronics. For example, they are being investigated as components of n-type semiconductors for organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). rsc.org The electron-deficient nature facilitates the transport of electrons.

Medicinal Chemistry and Drug Discovery: Many biologically active molecules contain electron-deficient aromatic moieties. The ability of these systems to participate in specific interactions with biological targets, such as enzymes and receptors, makes them valuable scaffolds for drug design. The substituents can be fine-tuned to optimize binding affinity and pharmacokinetic properties.

The study of compounds like this compound is central to advancing these research frontiers, as they provide a platform to investigate the fundamental principles of reactivity in electron-deficient systems and to develop new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEFNOHHULUFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391255
Record name 2,4-Dichloro-5-nitrobenzaldehyde
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Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53581-87-6
Record name 2,4-Dichloro-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53581-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-nitrobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dichloro 5 Nitrobenzaldehyde

Laboratory-Scale Preparation Protocols

On a laboratory scale, the synthesis of 2,4-dichloro-5-nitrobenzaldehyde can be approached through several routes, most notably by introducing a nitro group to a pre-existing dichlorinated benzaldehyde (B42025) or by forming the aldehyde group on a nitrated dichlorobenzene derivative.

A primary laboratory method for preparing this compound is the direct nitration of 2,4-dichlorobenzaldehyde. sigmaaldrich.comtcichemicals.com This commercially available precursor possesses the required dichlorinated benzene (B151609) ring. The reaction involves electrophilic aromatic substitution, where a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is used to introduce a nitro group onto the aromatic ring. beilstein-journals.orgvapourtec.com

The directing effects of the existing substituents on the benzene ring are crucial for the regioselectivity of the nitration. The aldehyde group (-CHO) is a deactivating group and a meta-director. The chlorine atoms are also deactivating but are ortho-, para-directors. In 2,4-dichlorobenzaldehyde, the positions ortho and para to the chlorine atoms and meta to the aldehyde group are considered. The position C5 is ortho to the chlorine at C4 and meta to the aldehyde group at C1, making it a plausible site for nitration. The reaction conditions, such as temperature and the ratio of acids, must be carefully controlled to achieve the desired product and minimize the formation of isomers. semanticscholar.org For instance, nitration of benzaldehyde is typically conducted at low temperatures (5-10°C) to control the exothermic reaction and prevent side product formation. researchgate.net

A similar process is reported for the synthesis of 2-chloro-4-fluoro-5-nitrobenzaldehyde, where 2-chloro-4-fluorobenzaldehyde (B1630644) is nitrated using a system of concentrated sulfuric acid and fuming nitric acid or potassium nitrate (B79036) at temperatures between -20°C and -10°C. google.com This suggests that low temperatures are critical for achieving high yield and purity in the nitration of halogenated benzaldehydes.

An alternative synthetic approach involves the hydrolysis of a halogenated benzyl (B1604629) derivative, specifically a geminal dihalide. In this route, a compound such as 2,4-dichloro-5-nitrobenzylidene dihalide (e.g., dichloride or dibromide) would serve as the precursor. Geminal dihalides undergo hydrolysis to yield aldehydes or ketones. doubtnut.comyoutube.com

The process typically involves reacting the geminal dihalide with water, often in the presence of an acid or base catalyst, to replace the two halogen atoms on the benzylic carbon with a single oxygen atom, forming the aldehyde functional group. doubtnut.comyoutube.com For example, benzal chloride undergoes hydrolysis to produce benzaldehyde. doubtnut.com While a specific protocol for 2,4-dichloro-5-nitrobenzylidene dihalide is not detailed in the provided results, this general transformation is a fundamental reaction in organic synthesis. organic-chemistry.org The synthesis of the required precursor would likely start with the nitration of 2,4-dichlorotoluene (B165549) followed by free-radical halogenation of the methyl group.

The introduction of a nitro group onto a chlorinated aromatic ring, as in the nitration of 2,4-dichlorobenzaldehyde, proceeds via an electrophilic aromatic substitution (EAS) mechanism. beilstein-journals.orgewadirect.com The key steps of this mechanism are:

Formation of the Electrophile : Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). beilstein-journals.org

Electrophilic Attack : The π-electron system of the dichlorinated benzene ring attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

Deprotonation : A weak base, typically water or the bisulfate ion (HSO₄⁻) formed in the first step, removes a proton from the carbon atom bearing the new nitro group. This step restores the aromaticity of the ring, yielding the final product, this compound. beilstein-journals.org

The regioselectivity is governed by the electronic properties of the substituents already present. Both the aldehyde and the chlorine atoms are electron-withdrawing, deactivating the ring towards electrophilic attack. However, the chlorine atoms have lone pairs of electrons that can be donated through resonance, directing incoming electrophiles to the ortho and para positions. The aldehyde group strongly deactivates the ortho and para positions via resonance, making it a meta-director. The final substitution pattern is a result of the combined directing effects of these groups.

Advanced Industrial Synthesis Strategies

For large-scale production, synthetic strategies are optimized for efficiency, safety, yield, and environmental impact. Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for hazardous reactions like nitration.

Nitration reactions are notoriously fast and highly exothermic, which poses significant safety risks (e.g., runaway reactions) and challenges for selectivity in large-scale batch reactors. beilstein-journals.orgewadirect.com Continuous flow microreactors offer a solution by providing superior heat and mass transfer due to their high surface-area-to-volume ratio. researchgate.netewadirect.comresearchgate.net

In a microreactor system, streams of the substrate (2,4-dichlorobenzaldehyde) and the nitrating agent are continuously pumped and mixed in a micro-channel. beilstein-journals.org The small reaction volume at any given time minimizes the risk of thermal runaway. vapourtec.com Precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry is possible, leading to higher yields, improved selectivity, and safer operation. vapourtec.comresearchgate.net This technology has been successfully applied to the nitration of various aromatic compounds, including benzaldehyde and chlorobenzene, demonstrating its potential for the industrial synthesis of this compound. researchgate.netresearchgate.net The use of flow chemistry can reduce reaction times from hours to minutes and improve the purity of the product. beilstein-journals.orgvapourtec.com

The transition from laboratory to industrial scale requires careful optimization of several reaction parameters to maximize throughput and product quality while ensuring safety and cost-effectiveness. In the context of continuous flow nitration, key parameters include:

ParameterInfluence on the ReactionTypical Range for Aromatic Nitration
Temperature Affects reaction rate and selectivity. Higher temperatures increase the rate but can lead to over-nitration or decomposition.5°C to 60°C researchgate.netchemicalbook.com
Residence Time The time reactants spend in the reactor. Determines the extent of conversion.Seconds to several minutes beilstein-journals.orgresearchgate.net
Molar Ratio of Reactants The ratio of nitric acid to the aromatic substrate and sulfuric acid to nitric acid impacts the reaction rate and completion.HNO₃/Substrate: 1:1 to 1.2:1; H₂SO₄/HNO₃: 1:1.7 to 1:2.3 google.comgoogle.com
Flow Rate Determines the throughput of the reactor. Higher flow rates require efficient mixing and heat exchange.Varies based on reactor design and scale.
Mixing Efficiency Crucial for multiphase reactions (organic substrate and aqueous acid). Efficient mixing enhances mass transfer and reaction rates.Dependent on micromixer design (e.g., T-mixer, static mixer). researchgate.net

By systematically adjusting these parameters, a robust and efficient industrial process for the synthesis of this compound can be developed, as demonstrated by patents for the continuous flow synthesis of related compounds like 2,4-dichloronitrobenzene. google.com

Mechanistic Investigations of 2,4 Dichloro 5 Nitrobenzaldehyde Reactivity

Electrophilic and Nucleophilic Character of the Aromatic Ring System

The aromatic ring of 2,4-Dichloro-5-nitrobenzaldehyde is significantly electron-deficient. This is a direct consequence of the powerful electron-withdrawing effects of the nitro (-NO2) group and the two chlorine (-Cl) atoms. wikipedia.orglibretexts.org These substituents pull electron density away from the benzene (B151609) ring through both inductive and resonance effects. The nitro group, in particular, is a strong deactivator and makes the aromatic ring highly electrophilic. wikipedia.orgresearchgate.net This pronounced electron-poor nature makes the ring susceptible to attack by nucleophiles, a characteristic central to its reactivity. wikipedia.orgmasterorganicchemistry.com

Conversely, the electron-deficient character of the ring system makes it less susceptible to electrophilic aromatic substitution. Electrophiles, which seek out electron-rich areas, will be repelled by the electron-poor nature of the this compound ring.

Aldehyde Group Reactivity: Insights into Carbonyl Transformations

The aldehyde group (-CHO) is a key site of reactivity in this compound. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org The presence of the electron-withdrawing nitro and chloro substituents on the aromatic ring further enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde (B42025). vaia.comlibretexts.org

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, which contain an azomethine (-C=N-) group. nih.govnih.gov This reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. nih.gov The resulting intermediate, a carbinolamine, then dehydrates to form the stable Schiff base. nih.gov The reaction is often catalyzed by a small amount of acid or base. ijtsrd.com

This type of reaction has been used to synthesize various Schiff bases with potential biological activities. For instance, Schiff bases derived from substituted nitrobenzaldehydes have been investigated for their anticancer properties. nih.gov

Table 1: Examples of Schiff Base Formation

Reactant 1 Reactant 2 Product Type
This compound Primary Amine Schiff Base
p-Nitrobenzaldehyde m-Nitroaniline Schiff Base

The aldehyde group of this compound is highly susceptible to nucleophilic addition reactions. pressbooks.pubwiserpub.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgkhanacademy.org This intermediate is then typically protonated to yield an alcohol. The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.orgpressbooks.pub

The electron-withdrawing groups on the aromatic ring of this compound increase the positive character of the carbonyl carbon, making it particularly reactive towards nucleophiles. vaia.comlibretexts.org This heightened reactivity allows for a wide range of nucleophiles to add to the carbonyl group.

In the presence of an alcohol and an acid catalyst, aldehydes can be converted to acetals. organicchemistrytutor.comyoutube.com This reaction proceeds through a hemiacetal intermediate. organicchemistrytutor.com The reaction is an equilibrium process, and to favor the formation of the acetal (B89532), it is common to use an excess of the alcohol or to remove the water that is formed during the reaction. organicchemistrytutor.comyoutube.com

While specific studies on the formation of acetal/dioxolane derivatives directly from this compound are not prevalent in the provided search results, the principles of acetal formation are well-established for aldehydes. For example, nitrobenzaldehyde isomers can be converted to their dimethyl acetals. psu.edu Analogously, reacting this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst would be expected to form a cyclic acetal, specifically a dioxolane derivative. ymerdigital.comkhanacademy.org The formation of such derivatives can be a useful strategy for protecting the aldehyde group during other chemical transformations.

Halogen Atom Reactivity: Substitution and Functionalization

The chlorine atoms on the aromatic ring of this compound are susceptible to substitution reactions, particularly nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNA) is a key reaction pathway for aryl halides that are activated by strong electron-withdrawing groups. wikipedia.orglibretexts.orglibretexts.org The presence of the nitro group, particularly in a position ortho or para to the leaving group (the chlorine atom), is crucial for activating the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The mechanism of SNA typically proceeds through an addition-elimination pathway. wikipedia.org A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro group. wikipedia.org In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. wikipedia.org

In the case of 2,4-Dichloro-5-nitropyrimidine, a related heterocyclic system, studies have shown regioselectivity in nucleophilic substitution, where the position of attack by the nucleophile can be controlled. researchgate.net While this compound is a benzene derivative, the principles of activation by electron-withdrawing groups remain the same, making its chlorine atoms potential sites for nucleophilic aromatic substitution.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2,4-Dinitrochlorobenzene
2,4-Dinitrophenol
2-Chloro-1,3,5-trinitrobenzene
2-Hydroxy-1-naphthaldehyde
4-Nitrobenzaldehyde
Benzaldehyde
Ethylene glycol
Formaldehyde
p-Methoxybenzaldehyde
p-Nitrobenzaldehyde
p-Phenylenediamine
Primary Amine

Directed Functionalization Strategies on the Dichlorinated Phenyl Moiety

The dichlorinated phenyl moiety of this compound presents a unique scaffold for directed functionalization, a strategy that leverages the inherent reactivity of the molecule to introduce new chemical groups at specific positions. This approach is crucial for the synthesis of complex, polysubstituted benzene derivatives. fiveable.me The presence of both activating and deactivating groups on the benzene ring allows for a high degree of control over the regioselectivity of subsequent reactions.

Recent advancements in catalysis have provided powerful tools for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com Palladium-catalyzed reactions, in particular, have emerged as a versatile method for the arylation, amination, and oxygenation of sp² C-H bonds. nih.gov In the context of the dichlorinated phenyl moiety, a directing group can coordinate to a palladium catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation. nih.gov This strategy can be employed to selectively functionalize the positions ortho to the directing group.

While the aldehyde group in this compound can itself act as a directing group, its electronic and steric properties may not always favor the desired functionalization. In such cases, a transient directing group can be utilized. mdpi.com This involves the in-situ formation of a new directing group, such as an imine or an acetal, which can then guide the catalyst to the target C-H bond. mdpi.com After the functionalization is complete, the transient directing group can be easily removed, regenerating the original aldehyde functionality. mdpi.com

The development of cooperative catalytic systems, such as those combining a transition metal with a Brønsted acid or a chiral ligand, has further expanded the scope of directed C-H functionalization. researchgate.net These systems can enhance the reactivity and enantioselectivity of the transformation, enabling the synthesis of chiral, non-racemic products. researchgate.net The application of these advanced catalytic methods to the dichlorinated phenyl moiety of this compound holds significant promise for the development of novel synthetic routes to a wide range of functionalized aromatic compounds.

Nitro Group Reactivity: Reduction and Other Transformations

The nitro group of this compound is a key functional handle that can be readily transformed into a variety of other useful groups, most notably an amino group through reduction. This transformation is a cornerstone of synthetic organic chemistry, as aromatic amines are valuable precursors to a vast array of dyes, pharmaceuticals, and other fine chemicals. unimi.it

The reduction of the nitro group in the presence of other reducible functional groups, such as the aldehyde and the chloro substituents in this compound, requires careful selection of the reducing agent and reaction conditions to achieve chemoselectivity. A variety of methods have been developed for the selective reduction of nitroarenes to anilines. researchgate.net

Catalytic hydrogenation is a widely used method, with catalysts such as palladium on carbon (Pd/C) and Raney nickel being common choices. commonorganicchemistry.comchemeurope.com While Pd/C is highly effective, it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is often preferred when dehalogenation of aromatic halides is a concern. commonorganicchemistry.com Metal-based reducing agents, such as iron in acidic media (the Béchamp reduction), tin(II) chloride, and zinc, offer milder alternatives that can tolerate a wider range of functional groups. commonorganicchemistry.comunimi.it

More recently, catalyst-free methods have been developed for the selective reduction of nitroarenes. fx361.com These methods often employ a hydrogen donor, such as isopropanol, and a deoxygenative reagent, like tetrahydroxydiboron, under blue-light irradiation. fx361.com Such approaches are attractive from a green chemistry perspective, as they avoid the use of heavy metal catalysts and harsh reaction conditions. fx361.com

The choice of reducing agent can also influence the final product. While the complete reduction of the nitro group yields the corresponding amine, partial reduction can lead to other nitrogen-containing functional groups, such as hydroxylamines, azoxy compounds, azo compounds, and hydrazo compounds. rsc.orgwikipedia.org The formation of these products can be controlled by carefully tuning the reaction conditions, including the reducing agent, solvent, and temperature. rsc.orgwikipedia.org

Below is a table summarizing various reagents for the chemoselective reduction of nitroarenes:

Reagent/CatalystConditionsSelectivityReference(s)
H₂/Pd/CReduces nitro groups, but can also reduce other functionalities. commonorganicchemistry.com
H₂/Raney NickelReduces nitro groups, often used to avoid dehalogenation. commonorganicchemistry.com
Fe/AcidMild conditionsTolerates many functional groups. commonorganicchemistry.comunimi.it
SnCl₂Mild conditionsTolerates many functional groups. commonorganicchemistry.com
Na₂SCan selectively reduce one nitro group in the presence of others. commonorganicchemistry.com
Blue light/iPrOH/B₂(OH)₄Catalyst-free, room tempTolerates a wide range of reducible functional groups. fx361.com

The nitro group is a powerful electron-withdrawing group, a property that profoundly influences the reactivity of the aromatic ring to which it is attached. fiveable.mevaia.comnumberanalytics.com This electron-withdrawing effect arises from both the inductive effect of the highly electronegative nitrogen and oxygen atoms and the resonance effect, where the nitro group can delocalize the electron density of the aromatic ring. vaia.comresearchgate.net

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution reactions. fiveable.mequora.com By pulling electron density away from the ring, the nitro group makes it less nucleophilic and therefore less reactive towards electrophiles. vaia.com However, the nitro group is a meta-directing group, meaning that it directs incoming electrophiles to the meta position. quora.com This is because the ortho and para positions are more deactivated due to resonance stabilization of the intermediate carbocation. fiveable.me

Conversely, the electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution. numberanalytics.com The presence of the nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction, thereby facilitating the substitution of leaving groups, such as the chloro substituents in this compound. numberanalytics.commdpi.com

The electron-withdrawing ability of the nitro group can be quantified using Hammett substituent constants. researchgate.net The Hammett constant (σp) for the nitro group is 0.78, indicating its strong electron-withdrawing nature. researchgate.net This value can be used to predict the effect of the nitro group on the rates and equilibria of various reactions. numberanalytics.com

Advanced Spectroscopic and Structural Characterization Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the exact spatial arrangement of atoms within a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions. nist.gov

Elucidation of Molecular Conformation and Stereochemistry

A comprehensive search of the current scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for 2,4-Dichloro-5-nitrobenzaldehyde. Therefore, a definitive elucidation of its molecular conformation and stereochemistry from experimental crystal data is not possible at this time.

However, analysis of a closely related derivative, α,α-Diacetoxy-2,4-dichloro-5-nitrobenzaldehyde, which was unexpectedly formed during a reaction involving this compound, provides some insight. rsc.org In this derivative, the core 2,4-dichloro-5-nitrophenyl ring is present, and its structure reveals a slightly disoriented phenyl ring with respect to the idealized Cs symmetry the molecule would otherwise possess. rsc.org This suggests that the substitution pattern on the benzene (B151609) ring in this compound itself likely induces some degree of steric strain and electronic effects that would influence its preferred conformation.

Analysis of Intermolecular Interactions and Crystal Packing

Without experimental crystal structure data for this compound, a detailed analysis of its intermolecular interactions and crystal packing remains speculative. Generally, aromatic compounds with nitro and chloro substituents exhibit a range of non-covalent interactions, including halogen bonding, π-π stacking, and C-H···O interactions, which dictate their solid-state arrangement. The presence of the polar nitro group and the electronegative chlorine atoms would be expected to play a significant role in the crystal lattice formation.

Dihedral Angle Analysis and Aromatic Ring Orientation

The orientation of the aldehyde group relative to the aromatic ring is a key structural parameter. In the derivative α,α-Diacetoxy-2,4-dichloro-5-nitrobenzaldehyde, the phenyl ring is rotated away from its expected position, with a dihedral angle of 29.8(4)° between the C(1)---C(7)--H(3) plane and the phenyl ring. rsc.org This deviation from planarity is attributed to crystal packing forces rather than intramolecular steric hindrance. rsc.org It is plausible that in the parent compound, this compound, a similar non-planar arrangement between the aldehyde group and the benzene ring exists, influenced by the electronic and steric demands of the chloro and nitro substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei, providing valuable information about the connectivity and structure of a molecule in solution.

Proton NMR (¹H NMR) Chemical Shift Assignment and Coupling Patterns

A definitive ¹H NMR spectrum for this compound is not explicitly available in the reviewed literature. However, by analyzing the spectra of structurally related compounds, a reliable prediction of the chemical shifts and coupling patterns can be made.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal for the aldehyde proton. The aldehyde proton (CHO) is anticipated to be the most deshielded proton, appearing as a singlet at a chemical shift (δ) greater than 10 ppm, due to the strong electron-withdrawing nature of the carbonyl group and the aromatic ring.

The aromatic region will feature two protons, H-3 and H-6. The proton at the C-3 position, being adjacent to two chlorine atoms, is expected to appear as a singlet. The proton at the C-6 position, situated between a chlorine and a nitro group, will also appear as a singlet. The strong electron-withdrawing effects of the two chlorine atoms and the nitro group will cause both aromatic protons to be significantly deshielded, likely appearing in the range of δ 8.0-8.5 ppm.

For comparison, the ¹H NMR spectral data for related benzaldehyde (B42025) derivatives are presented below:

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm) and Coupling (Hz)Solvent
2,4-Dichlorobenzaldehyde 10.39 (s)7.85 (d, J=8.2), 7.45 (d, J=2.0), 7.36 (dd, J=8.2, 2.0)CDCl₃
2-Chloro-5-nitrobenzaldehyde 10.50 (s)8.74 (d, J=2.8), 8.39 (dd, J=8.8, 2.8), 7.71 (d, J=8.8)CDCl₃
4-Nitrobenzaldehyde 10.11 (s)8.40 (d, J=8.7), 8.02 (d, J=8.7)CDCl₃

This table is generated based on data from similar compounds to infer the expected values for this compound.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

Similar to the proton NMR, a dedicated ¹³C NMR spectrum for this compound is not readily found. The predicted spectrum would display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 185-195 ppm.

The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbons bearing the chlorine atoms (C-2 and C-4) and the nitro group (C-5) will be significantly affected. The carbon attached to the aldehyde group (C-1) will also have a characteristic chemical shift. The remaining carbons (C-3 and C-6) will be influenced by the cumulative electronic effects of the neighboring substituents. The electron-withdrawing nature of the chloro and nitro groups will generally lead to downfield shifts for the aromatic carbons compared to unsubstituted benzene.

A comparative table of ¹³C NMR data for related compounds is provided below to estimate the expected chemical shifts for this compound.

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Solvent
2,4-Dichlorobenzaldehyde 189.5138.3, 136.1, 134.1, 130.5, 129.8, 127.8CDCl₃
2-Chloro-5-nitrobenzaldehyde 187.9149.3, 142.1, 133.2, 129.2, 128.9, 125.0CDCl₃
4-Nitrobenzaldehyde 190.3151.2, 140.1, 130.5, 124.3CDCl₃

This table is generated based on data from similar compounds to infer the expected values for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of this compound. youtube.com These two methods are complementary, as some vibrational modes may be more active in Raman than in IR, and vice versa. ksu.edu.sa

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. The presence of a nitro group (NO2) gives rise to strong asymmetric and symmetric stretching vibrations. researchgate.net The aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹. The carbonyl (C=O) stretching of the aldehyde group is a prominent feature, and its exact position can be influenced by the electronic effects of the substituents on the benzene ring. The C-Cl stretching vibrations are expected to appear in the lower frequency region of the spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound (Hypothetical Data)

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Aldehyde (-CHO)C=O Stretch1710-1685
C-H Stretch2850-2800, 2750-2700
Nitro (-NO₂)Asymmetric Stretch1570-1485 researchgate.net
Symmetric Stretch1370-1320 researchgate.net
Aromatic RingC-H Stretch3100-3000
C=C Stretch1600-1450
Chloro (-Cl)C-Cl Stretch800-600

The rotational freedom around the single bond connecting the aldehyde group to the benzene ring can lead to different conformers of this compound. These conformers may exist in equilibrium, and their relative populations can sometimes be studied using vibrational spectroscopy. Low-frequency vibrational modes are particularly sensitive to conformational changes. boisestate.edunih.gov By analyzing the vibrational spectra, potentially with the aid of computational modeling, it is possible to identify the most stable conformer and to study the dynamics of interconversion between different conformations. nih.gov The planarity of the molecule and the orientation of the aldehyde and nitro groups relative to the ring can be inferred from the presence and position of specific vibrational bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light. libretexts.org For this compound, the presence of the benzene ring, the aldehyde, and the nitro group—all chromophores—results in a characteristic UV-Vis spectrum.

The electronic spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions. upenn.eduyoutube.comslideshare.net The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system and the carbonyl group. libretexts.org The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the oxygen of the carbonyl or nitro group) to an antibonding π* orbital. youtube.com The presence of the electron-withdrawing nitro and chloro groups, as well as the aldehyde group, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

Interactive Data Table: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Range (nm)
π → πAromatic Ring, C=O~200-280
n → πC=O, NO₂~280-400

When this compound acts as a ligand in a coordination compound, new electronic transitions can arise. These are known as charge-transfer transitions.

Ligand-to-Metal Charge Transfer (LMCT): In an LMCT transition, an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. numberanalytics.comtestbook.com This is more likely to occur if the metal is in a high oxidation state and the ligand has high-energy lone pairs. numberanalytics.com Coordination of this compound to a metal center could facilitate such transitions, with the electron originating from the oxygen atoms of the aldehyde or nitro groups.

Metal-to-Ligand Charge Transfer (MLCT): Conversely, an MLCT transition involves the excitation of an electron from a molecular orbital that is mainly metal-based to one that is primarily ligand-based. numberanalytics.com This is common for metals in low oxidation states and ligands with low-lying π* orbitals. numberanalytics.comsemanticscholar.org The π* orbitals of the aromatic ring and the carbonyl and nitro groups of this compound could act as acceptors for electrons from a suitable metal center. These MLCT transitions can have important implications for the photophysical and photochemical properties of the resulting coordination complex. nih.gov

Applications and Derivatization in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthesis

The strategic placement of reactive groups on the benzene (B151609) ring makes 2,4-dichloro-5-nitrobenzaldehyde an invaluable intermediate in multi-step synthetic pathways. trine.eduyoutube.comumontreal.camsu.edu Organic chemists utilize this compound to introduce specific functionalities into a target molecule, often through a series of sequential reactions. youtube.com The aldehyde group can be readily transformed into other functional groups, while the chloro and nitro substituents can be manipulated or can influence the reactivity of the aromatic ring, guiding the course of subsequent chemical transformations. trine.edu This controlled, stepwise approach allows for the construction of complex molecular architectures with a high degree of precision. youtube.comyoutube.com The ability to use this compound in a series of interconnected experiments highlights its importance in creating a cohesive and purpose-driven laboratory experience, mirroring real-world research environments. trine.edu

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of this compound lends itself to the efficient construction of various nitrogen-containing heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science.

Quinoline (B57606) and Naphthyridone Scaffold Construction

The synthesis of quinoline derivatives, a class of compounds with significant biological activities, can be achieved using this compound. purdue.edunih.govorganic-chemistry.orgscispace.comrsc.org The classical Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, can be adapted to utilize this aldehyde. scispace.com More contemporary methods, such as metal-catalyzed cyclization reactions, also employ derivatives of this benzaldehyde (B42025) to construct the quinoline ring system. organic-chemistry.org These synthetic strategies often involve the initial formation of an intermediate that then undergoes intramolecular cyclization to yield the final quinoline structure. purdue.edursc.org

Pyrano/Furo[2,3-d]pyrimidine (B11772683) Derivatives

This compound is a valuable precursor for the synthesis of pyrano[2,3-d]pyrimidine and furo[2,3-d]pyrimidine derivatives. researchgate.netnih.govresearchgate.netrsc.orgsemanticscholar.org These fused heterocyclic systems are of interest due to their potential pharmacological properties. nih.govrsc.org One common synthetic approach is a one-pot, multi-component reaction involving the condensation of the aldehyde with an active methylene (B1212753) compound, such as malononitrile, and a pyrimidine (B1678525) derivative like barbituric acid or 2,4,6-triaminopyrimidine. researchgate.netresearchgate.net These reactions are often catalyzed by an acid or a base and proceed through a cascade of reactions, including Knoevenagel condensation and Michael addition, to afford the desired fused ring system in good yields. researchgate.net The diversity of accessible structures can be further expanded by varying the substituents on the starting materials. researchgate.net

Reactants Catalyst/Conditions Product Yield Reference
Acetophenone (B1666503) derivatives, various aromatic aldehydes/potassium iodide, malononitrile, and carbon tetrachlorideCeric Ammonium Nitrate (B79036) in Phosphorus Ionic Liquid2,4-dichloro-substituted pyrano[2,3-d]pyrimidines and 2,4-dichloro-substituted furo[2,3-d]-pyrimidinesExcellent researchgate.net
Thiobarbituric acid, malononitrile, p-chlorobenzaldehydeFe3O4 or ZnO or Mn3O4 nanostructure catalystsPyrano[2,3-d]pyrimidine derivatives- nih.gov
Various aromatic aldehydes, malononitrile, barbituric acidDibutylamine (DBA) in aqueous ethanol (B145695)Annulated pyrano[2,3-d]pyrimidine derivatives- researchgate.net
Cyclic compounds with active methylene group, thiophen-2-carbaldehyde, malononitrileWater : ethanol (1 : 1 ratio)7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile- semanticscholar.org

Benzothiazole (B30560) Derivatives via Condensation Reactions

The condensation of this compound with 2-aminothiophenol (B119425) is a straightforward and widely used method for the synthesis of 2-substituted benzothiazole derivatives. ijper.orgorganic-chemistry.orgnih.govnih.govmdpi.com This reaction typically proceeds by the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to furnish the benzothiazole ring. organic-chemistry.orgmdpi.com A variety of catalysts and reaction conditions can be employed to promote this transformation, including acid catalysts, oxidizing agents, and microwave irradiation. mdpi.com The resulting benzothiazole derivatives, bearing the 2,4-dichloro-5-nitrophenyl substituent, are valuable compounds for further chemical modification and have been investigated for their biological activities. ijper.orgnih.gov

Reactants Catalyst/Conditions Product Reference
2-aminothiophenol, aromatic aldehydesAir/DMSO oxidant system2-arylbenzothiazoles organic-chemistry.org
2-aminothiophenol, aromatic aldehydes1-pentyl-3-methylimidazolium bromide ([pmIm]Br), microwave-accelerated2-arylbenzothiazoles organic-chemistry.org
o-amino(thio)phenols, aldehydesSamarium triflate in aqueous mediumBenzoxazoles and benzothiazoles organic-chemistry.org
2-iodoaniline, aryl- or hetaryl aldehydes, thioureaFerromagnetic catalyst Cu(0)–Fe3O4@SiO2/NH2cel in waterC-2-substituted benzothiazoles nih.gov

Preparation of Functionalized Schiff Bases and Coordination Compounds

The aldehyde functionality of this compound is readily condensed with primary amines to form Schiff bases, which are versatile ligands in coordination chemistry. ijmcmed.orgresearchgate.netnih.govscirp.org

Bidentate Ligand Synthesis for Metal Complexation

Schiff bases derived from this compound and various amines containing an additional donor atom, such as a hydroxyl or amino group, can act as bidentate ligands. nih.govasrjetsjournal.orgresearchgate.netrsc.org These ligands can coordinate to a variety of metal ions through the imine nitrogen and the other donor atom, forming stable metal complexes. nih.govasrjetsjournal.org The electronic and steric properties of the resulting complexes can be fine-tuned by modifying the structure of the amine precursor. rsc.org These coordination compounds have been explored for their interesting structural features and potential applications in catalysis and materials science. researchgate.net The synthesis of these ligands often involves a simple condensation reaction, making them readily accessible for further studies. nih.gov

Reactant 1 Reactant 2 Product Type Reference
2,4-dinitrophenyl hydrazine2,4-dichlorobenzaldehydeHydrazone Schiff base and its metal (II) complexes (Cu, Co, Ni, Zn) researchgate.net
4-nitro benzaldehyde5-chloro-2 amino benzoic acidSchiff base ligand (5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid) ijmcmed.orgnih.gov
1,10-phenanthroline-2,9-dicarboxaldehydeSulfur-containing amines (2-mercaptoaniline, S-alkyl/aryl dithiocarbazates, thiosemicarbazide)Schiff bases of 1,10-phenanthroline-2,9-dicarboxaldehyde scirp.org
S-2-methylbenzyldithiocarbazate (S2MBDTC)2-methoxybenzaldehyde or 3-methoxybenzaldehydeBidentate NS ligands and their metal complexes (Cu(II), Ni(II), Zn(II)) nih.gov
Benzene-1,2-diamine derivativesAnthranilic acid2-(1H-benzimidazol-2-yl)aniline derivatives (primary ligands for mixed-ligand complexes) asrjetsjournal.org

Building Block for Agrochemicals and Dyes

This compound is a pivotal intermediate in the synthesis of various agrochemicals and is implicated in the production of certain dyes. The presence of the reactive aldehyde group, along with the specific substitution pattern on the benzene ring, allows for its conversion into a range of complex heterocyclic structures that form the core of many active ingredients in the agrochemical industry.

Synthesis of Sulfentrazone (B1681188) Intermediates

A prominent application of this compound is in the synthesis of the herbicide sulfentrazone. patsnap.comresearchgate.net Sulfentrazone is a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor used for the control of broadleaf weeds in various crops. nih.gov The synthesis of sulfentrazone involves the initial conversion of 2,4-dichloroaniline (B164938) to a triazolinone intermediate. patsnap.comresearchgate.net This intermediate is then nitrated to introduce a nitro group at the 5-position, a step where a derivative of this compound is implicitly formed and subsequently converted.

The general synthetic pathway to sulfentrazone intermediates starting from 2,4-dichloroaniline involves several key steps, including diazotization, reduction, cyclization, and nitration. researchgate.net A crucial intermediate in this process is 1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one. patsnap.com The nitration of this intermediate is a critical step that ultimately leads to the final sulfentrazone molecule.

Table 2: Key Intermediates in the Synthesis of Sulfentrazone

IntermediatePrecursorKey TransformationReference
1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one2,4-dichloroanilineDiazotization, reduction, cyclization patsnap.comresearchgate.net
1-(5-nitro-2,4-dichlorophenyl)-3-methyl-4-difluoromethyl-1,2,4-triazole-5-one1-(2,4-dichlorophenyl)-3-methyl-4-difluoromethyl-1,2,4-triazole-5-oneNitration google.com
1-(5-amino-2,4-dichlorophenyl)-3-methyl-4-difluoromethyl-1,2,4-triazole-5-one1-(5-nitro-2,4-dichlorophenyl)-3-methyl-4-difluoromethyl-1,2,4-triazole-5-oneReduction google.com

Applications as Mechanistic Probes in Chemical Processes

Nitroaromatic compounds, including this compound, can serve as valuable mechanistic probes in the study of chemical reactions. The nitro group is highly sensitive to reduction and can participate in a variety of transformations, providing insights into reaction pathways and the nature of reactive intermediates. For example, the reduction of nitroaromatics can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species, the detection of which can help to elucidate the reaction mechanism.

In the context of catalytic reductions, the presence of a nitro group on a substrate like this compound allows for the study of catalyst activity and selectivity. The relative rates of reduction of the nitro group versus the aldehyde functionality can provide information about the nature of the catalyst and the reaction conditions.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds with a wide range of biological activities and applications in materials science. They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and a substituted acetophenone in the presence of a base or acid catalyst. jetir.orgmdpi.com this compound can be employed as the aldehyde component in this reaction to generate highly functionalized chalcones.

The general procedure for the synthesis of chalcones involves the reaction of equimolar amounts of the aldehyde and acetophenone in a solvent such as ethanol, with a catalytic amount of a base like sodium hydroxide (B78521) or potassium hydroxide. jetir.orgresearchgate.net The reaction can also be carried out under solvent-free conditions, which is a more environmentally friendly approach. gctlc.org The electron-withdrawing nature of the substituents on the this compound ring can influence the reactivity of the aldehyde and the properties of the resulting chalcone.

Table 3: General Conditions for Chalcone Synthesis

Reaction TypeCatalystSolventTemperatureReference
Claisen-Schmidt CondensationNaOH or KOHEthanolRoom Temperature or Elevated jetir.orgresearchgate.net
Solvent-Free Aldol CondensationNaOHNone- gctlc.org
Ultrasound-Assisted SynthesisKOHMethanol or Water70-80 °C nih.gov
Wittig ReactionYlideWaterReflux mdpi.com

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Improved Atom Economy

A significant area of future research lies in the development of new synthetic pathways for 2,4-Dichloro-5-nitrobenzaldehyde that exhibit a higher degree of atom economy. Traditional synthesis methods often involve multi-step processes with the use of stoichiometric reagents, leading to the generation of substantial waste. The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a key driver for innovation in this area. nih.gov

Future synthetic strategies will likely focus on catalytic approaches that minimize byproduct formation. For instance, developing methods that avoid the use of protecting groups and reduce the number of synthetic steps would significantly enhance atom economy. nih.gov Research into one-pot syntheses, where multiple reaction steps are carried out in a single reactor, also holds promise for improving efficiency and reducing waste.

Exploration of New Catalytic Systems for Derivatization

The derivatization of this compound is essential for creating a diverse range of molecules with specific biological activities. Future research will undoubtedly explore novel catalytic systems to facilitate these transformations more effectively. This includes the development of catalysts that offer higher selectivity, enabling reactions to occur at specific sites on the molecule without affecting other functional groups.

The use of transition metal catalysts, organocatalysts, and even biocatalysts will be crucial in this endeavor. For example, lanthanide salts have been shown to act as catalysts in the synthesis of related nitrobenzaldehyde compounds. researchgate.net The exploration of such catalysts could lead to milder reaction conditions, higher yields, and the ability to perform transformations that are currently challenging. The goal is to create a toolbox of catalytic methods that allow for the precise and efficient synthesis of a wide array of derivatives from this compound.

Advanced Computational Studies for Predictive Design

The role of computational chemistry in modern drug discovery and materials science is rapidly expanding. In the context of this compound, advanced computational studies will be instrumental in the predictive design of new derivatives with desired properties. Techniques such as molecular docking, quantum mechanics (QM), and quantitative structure-activity relationship (QSAR) modeling can be employed to simulate the interaction of potential derivatives with biological targets.

These computational tools can help researchers to:

Predict the biological activity of novel compounds before they are synthesized.

Optimize the structure of lead compounds to enhance their efficacy and reduce potential side effects.

Understand the mechanism of action of different derivatives at a molecular level.

By leveraging the power of computational chemistry, researchers can streamline the drug discovery process, reducing the time and cost associated with the synthesis and screening of large numbers of compounds.

Sustainable and Green Synthesis Strategies for Industrial Production

The principles of green chemistry are increasingly influencing the chemical industry, and the production of this compound is no exception. researchgate.net Future research will focus on developing sustainable and environmentally friendly synthesis strategies that are suitable for large-scale industrial production. wiley-vch.de

Key aspects of this research will include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Developing processes that operate at lower temperatures and pressures to reduce energy consumption.

Waste Minimization: Designing synthetic routes that generate minimal waste and exploring methods for recycling and reusing byproducts. researchgate.net

Renewable Feedstocks: Investigating the potential for using renewable resources as starting materials.

Several patents already highlight efforts to create more environmentally friendly and efficient production methods for halogenated nitrobenzaldehydes, aiming for simpler processes, milder conditions, and higher yields suitable for industrial application. google.comgoogle.com The ultimate goal is to develop a manufacturing process for this compound that is not only economically viable but also has a minimal environmental footprint. wiley-vch.de

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-5-nitrobenzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nitration and halogenation of benzaldehyde derivatives. Key variables include:

  • Reagent selection : Thionyl chloride (SOCl₂) or oxalyl dichloride (C₂O₂Cl₂) for chlorination, with N-methylacetamide or DMF as catalysts .
  • Solvent effects : Benzene or dichloromethane (DCM) under reflux (50°C) for 1–12 hours, where longer reaction times in DCM improve selectivity for the nitro-substituted product .
  • Temperature control : Lower temperatures (0–20°C) reduce side reactions during halogenation steps .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the product with >95% purity, confirmed by NMR .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structural analogs?

Methodological Answer:

  • ¹H NMR : The aldehyde proton appears as a singlet near δ 10.1 ppm. Aromatic protons show splitting patterns consistent with two chlorine atoms (δ 7.8–8.3 ppm) and a nitro group (meta coupling) .
  • ¹³C NMR : The aldehyde carbon resonates at ~190 ppm. Chlorine and nitro substituents deshield adjacent carbons, shifting them to 125–140 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ (aldehyde) and NO₂ asymmetric stretching at ~1530 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation in ethanol or DCM. Derivatives like thiosemicarbazones enhance crystallinity .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer. SHELX software refines structures, achieving R-factors <0.05 for high-resolution data .
  • Key metrics : Bond angles around the nitro group (120–125°) and dihedral angles between aromatic rings confirm steric and electronic effects .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • Activation by substituents : The nitro group (-NO₂) acts as a strong electron-withdrawing group, directing nucleophiles to the para position relative to chlorine.
  • Kinetic studies : Monitor reaction progress via HPLC or UV-Vis spectroscopy. For example, substitution with amines in DMF at 80°C follows second-order kinetics .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) predict charge distribution and transition states, aligning with experimental regioselectivity .

Q. How can researchers address contradictions in reported synthetic yields or side-product formation?

Methodological Answer:

  • Variable analysis : Compare solvent polarity (e.g., DCM vs. benzene), catalyst loading (DMF vs. N-methylacetamide), and temperature gradients .
  • Reproducibility protocols : Standardize inert atmosphere (N₂/Ar) and moisture control to minimize hydrolysis of intermediates .
  • Side-product identification : Use LC-MS or GC-MS to detect byproducts like 2,4-dichloro-5-fluorobenzoic acid, which may form via oxidation under aerobic conditions .

Q. What strategies validate the biological activity of this compound derivatives in medicinal chemistry?

Methodological Answer:

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against S. aureus or E. coli. Derivatives with hydrazide moieties show enhanced potency .
  • Structure-Activity Relationship (SAR) : Modify the aldehyde group to amides or thiosemicarbazones and compare IC₅₀ values in enzyme inhibition assays .
  • Toxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity before in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.